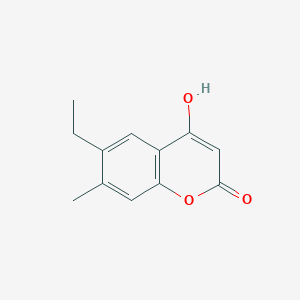
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- is a chemical compound belonging to the class of benzopyran derivatives It is characterized by the presence of an ethyl group at the 6th position, a hydroxyl group at the 4th position, and a methyl group at the 7th position on the benzopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- can be achieved through several synthetic routes. One common method involves the condensation of appropriate phenolic compounds with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the benzopyran ring.
Industrial Production Methods
In industrial settings, the production of 2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the benzopyran ring.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone derivative, while reduction can lead to the formation of a dihydrobenzopyran derivative.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4th position can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The compound may also modulate enzyme activity and cellular signaling pathways, contributing to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-2H-1-benzopyran-2-one: Similar structure but lacks the ethyl group at the 6th position.
7-Methoxy-2H-1-benzopyran-2-one: Contains a methoxy group instead of a methyl group at the 7th position.
4-Hydroxy-6-methyl-2H-1-benzopyran-2-one: Similar structure but with a hydroxyl group at the 4th position and a methyl group at the 6th position.
Uniqueness
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the hydroxyl group, provides a distinct set of properties that differentiate it from other benzopyran derivatives.
Eigenschaften
CAS-Nummer |
55004-78-9 |
|---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
6-ethyl-4-hydroxy-7-methylchromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-3-8-5-9-10(13)6-12(14)15-11(9)4-7(8)2/h4-6,13H,3H2,1-2H3 |
InChI-Schlüssel |
JZUXFVXCOFFNII-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1C)OC(=O)C=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















